AZ8838
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ8838 is a potent, competitive, allosteric, orally active non-peptide small molecule antagonist of protease-activated receptor 2 (PAR2). It has a pK_i of 6.4 for human PAR2 and demonstrates significant antagonistic activity by binding to an occluded pocket . This compound is known for its anti-inflammatory properties and has been studied extensively for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of AZ8838 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
AZ8838 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
AZ8838 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PAR2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving PAR2.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
AZ8838 exerts its effects by binding to an occluded pocket near the extracellular surface of PAR2. This binding prevents the activation of the receptor by its natural ligands, thereby inhibiting downstream signaling pathways. The compound exhibits slow binding kinetics, which is advantageous for sustained inhibition of PAR2 activity .
Comparison with Similar Compounds
Similar Compounds
AZ3451: Another PAR2 antagonist that binds to a remote allosteric site outside the helical bundle.
GB88: A weak antagonist of PAR2 with different binding characteristics
Uniqueness of AZ8838
This compound is unique due to its high potency, competitive and allosteric inhibition, and slow binding kinetics. These properties make it a valuable tool for studying PAR2 and developing new therapeutic agents targeting this receptor .
Properties
Molecular Formula |
C13H15FN2O |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
(S)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
IDFPQEHZYBXIFO-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)F)[C@@H](C2=NC=CN2)O |
SMILES |
CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ8838 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.